2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid
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Overview
Description
2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring The compound also contains an acetic acid moiety, which is linked to the benzofuran ring through an ether linkage
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound may also interact with palladium catalysts in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the reaction involves the formation of a new carbon-carbon bond via the transmetalation of an organoboron reagent to a palladium catalyst .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura coupling reactions , which is a key process in organic synthesis.
Pharmacokinetics
Similar compounds such as 2-methoxyacetic acid are known to form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases .
Result of Action
The suzuki–miyaura coupling reactions, in which similar compounds are involved, result in the formation of new carbon-carbon bonds .
Action Environment
The suzuki–miyaura coupling reactions, which similar compounds participate in, are known for their mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an alkyne in the presence of a catalyst like palladium.
Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through an esterification reaction, where the benzofuran derivative is reacted with an acetic acid derivative in the presence of a strong acid catalyst.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzofuran ring or the acetic acid moiety is oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the compound to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.
Reduction: Formation of benzofuran-2-methanol or benzofuran-2-ol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of functional polymers.
Comparison with Similar Compounds
Similar Compounds
3-(isopropoxymethyl)-1-benzofuran-2-carboxylic acid: Similar in structure but lacks the acetic acid moiety.
Indole derivatives: Share the benzofuran ring system but have different functional groups and biological activities.
Uniqueness
2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid is unique due to the presence of multiple functional groups that confer a wide range of chemical reactivity and potential biological activities. Its versatility makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8(2)20-15(18)14-9(3)21-12-5-4-10(6-11(12)14)19-7-13(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFDNOGKMHRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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